molecular formula C11H11N5 B1470746 2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine CAS No. 1512595-70-8

2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine

Cat. No.: B1470746
CAS No.: 1512595-70-8
M. Wt: 213.24 g/mol
InChI Key: IVRLTJFRQYTWIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group at the 2-position and a pyrazinyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.

    Attachment of the Pyrazinyl Group: The pyrazinyl group can be attached through a nucleophilic substitution reaction using a pyrazinyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or pyrazinyl rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Pyrazinyl halides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrimidine or pyrazinyl rings.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups attached to the pyrimidine or pyrazinyl rings.

Scientific Research Applications

2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine has several scientific research applications, including:

    Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceutical compounds with potential therapeutic effects.

    Biological Research: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex chemical entities.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropyl-6-(pyridin-2-yl)pyrimidin-4-amine: Similar structure with a pyridinyl group instead of a pyrazinyl group.

    2-Cyclopropyl-4-aminopyrimidine: Lacks the pyrazinyl group, making it less complex.

    6-(Pyrazin-2-yl)pyrimidin-4-amine: Lacks the cyclopropyl group, affecting its chemical properties.

Uniqueness

2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine is unique due to the presence of both the cyclopropyl and pyrazinyl groups, which confer distinct chemical and biological properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name

2-cyclopropyl-6-pyrazin-2-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c12-10-5-8(9-6-13-3-4-14-9)15-11(16-10)7-1-2-7/h3-7H,1-2H2,(H2,12,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRLTJFRQYTWIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)N)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine
Reactant of Route 5
2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine
Reactant of Route 6
2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.